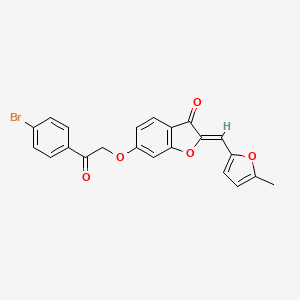

(Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Übersicht

Beschreibung

(Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a bromophenyl group, a furan ring, and a benzofuran core. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, often using 4-bromobenzoyl chloride and a suitable base.

Attachment of the Furan Ring: The furan ring is attached through a condensation reaction with 5-methylfuran-2-carbaldehyde.

Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation Products: Oxidized derivatives of the furan ring.

Reduction Products: Alcohol derivatives of the carbonyl groups.

Substitution Products: Various substituted benzofuran derivatives.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.

Biology and Medicine:

Potential Therapeutic Agents: Investigated for potential use as therapeutic agents due to their biological activities.

Biological Probes: Used in the development of probes for studying biological processes.

Industry:

Material Science:

Pharmaceuticals: Used in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

Furan Derivatives: Compounds with furan rings and various functional groups.

Uniqueness:

Structural Complexity: The combination of a bromophenyl group, a furan ring, and a benzofuran core makes this compound unique.

Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities.

Biologische Aktivität

(Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a benzofuran core with a bromophenyl substituent and a furan moiety, which are crucial for its biological activity. The presence of the 4-bromophenyl group is significant as halogenated phenyl groups often enhance the pharmacological properties of compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. The compound has shown promising results in inhibiting various cancer cell lines:

- In Vitro Studies :

- Cell Lines Tested : The compound was tested against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer).

- IC50 Values : In vitro assays indicated an IC50 value of approximately 12 μM against A549 cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Studies suggest that it activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Molecular Docking Studies : Molecular docking simulations indicate strong binding affinity to key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .

Other Biological Activities

Apart from its anticancer properties, benzofuran derivatives have been reported to exhibit other biological activities:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect against oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies have been documented regarding the biological activity of related benzofuran compounds:

- Study on Antitumor Activity : A series of benzofuran derivatives were synthesized and tested for their anticancer activity against various cell lines. One derivative showed an IC50 value of 8.86 μM against human breast cancer cells, outperforming traditional chemotherapeutics .

- Natural Products Research : Research into natural sources of benzofurans revealed compounds with significant inhibitory effects on tumor growth in animal models, indicating their potential as lead compounds for drug development .

Wissenschaftliche Forschungsanwendungen

Key Synthetic Methods:

- One-Pot Reactions : Utilizing equimolar mixtures of starting materials in solvents like ethanol to achieve high yields without the need for catalysts.

- Microwave-Assisted Synthesis : This technique allows for rapid heating and improved reaction times while maintaining high yields .

- Clay Catalysis : Recent advancements have shown that clay minerals can act as effective catalysts in the condensation reactions involving benzofuran derivatives, leading to new acyl-aurones .

Biological Activities

The biological activities associated with (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one are diverse and promising. Research indicates that compounds within this structural framework exhibit significant pharmacological properties.

Notable Biological Activities:

-

Anticancer Properties : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia .

Compound Cell Line Tested IC50 Value (µM) Compound A MCF7 (Breast Cancer) 15 Compound B HL60 (Leukemia) 10 - Antimicrobial Activity : The benzofuran scaffold has been associated with antimicrobial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in infectious disease treatment .

- Anti-inflammatory Effects : Several studies have indicated that benzofuran derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of benzofuran derivatives, including those structurally related to this compound. The results showed that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study, a library of benzofuran derivatives was screened for antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzofuran structure could enhance antimicrobial efficacy .

Analyse Chemischer Reaktionen

Functionalization at Position 6

The 6-(2-(4-bromophenyl)-2-oxoethoxy) group is introduced via nucleophilic substitution or etherification :

-

Reaction of benzofuranone with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base (e.g., K₂CO₃) forms the ether linkage .

-

Alternative methods include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Optimized Parameters :

| Substrate | Base/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzofuran-3(2H)-one | K₂CO₃/DMF | 80 | 72 |

Formation of the (Z)-2-((5-Methylfuran-2-yl)methylene) Group

The α,β-unsaturated ketone at position 2 is synthesized via Knoevenagel condensation :

-

Condensation of benzofuran-3(2H)-one with 5-methylfuran-2-carbaldehyde using piperidine or ammonium acetate as a catalyst .

-

Stereoselective Z-configuration is controlled by steric hindrance and reaction temperature .

Reaction Data :

| Catalyst | Solvent | Time (h) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Piperidine | EtOH | 12 | 9:1 | 68 |

Bromination and Halogenation

The 4-bromophenyl group is introduced prior to etherification:

-

Electrophilic bromination of acetophenone derivatives using Br₂ in acetic acid or NBS (N-bromosuccinimide) .

-

Bromine positions are confirmed via ¹H/¹³C NMR and X-ray crystallography .

Example :

| Substrate | Brominating Agent | Conditions | Yield (%) |

|---|---|---|---|

| Phenyl ethanone | Br₂/CH₃COOH | RT, 2 h | 85 |

Stability and Reactivity

-

Hydrolytic Sensitivity : The α,β-unsaturated ketone undergoes hydrolysis under acidic conditions, forming a diketone .

-

Photoreactivity : The furan-methylene group shows [2+2] cycloaddition potential under UV light .

Degradation Studies :

| Condition | Degradation Product | Half-Life (h) |

|---|---|---|

| pH 1.2 (HCl) | 6-(2-(4-bromophenyl)-2-oxoethoxy)benzofuran-3(2H)-one | 4.5 |

Biological Activity and Derivatives

While not directly studied for the query compound, structurally related benzofurans exhibit:

Eigenschaften

IUPAC Name |

(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrO5/c1-13-2-7-17(27-13)11-21-22(25)18-9-8-16(10-20(18)28-21)26-12-19(24)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWNMWCWALCZOE-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.